molecular formula C12H22IN3O2 B14344677 Methyl 10-azido-11-iodoundecanoate CAS No. 92448-11-8

Methyl 10-azido-11-iodoundecanoate

Cat. No.: B14344677
CAS No.: 92448-11-8
M. Wt: 367.23 g/mol
InChI Key: KIDXFNGLOHWQAB-UHFFFAOYSA-N
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Description

Methyl 10-azido-11-iodoundecanoate is a bifunctional organic compound featuring both azide (-N₃) and iodide (-I) groups at the 10th and 11th positions of an undecanoate ester backbone.

The presence of both azide and iodide substituents imparts unique reactivity. The azide group enables Huisgen cycloaddition with alkynes, making it valuable in bioconjugation and polymer chemistry, while the iodide group can participate in Ullmann or Suzuki-Miyaura cross-coupling reactions .

Properties

CAS No.

92448-11-8

Molecular Formula

C12H22IN3O2

Molecular Weight

367.23 g/mol

IUPAC Name

methyl 10-azido-11-iodoundecanoate

InChI

InChI=1S/C12H22IN3O2/c1-18-12(17)9-7-5-3-2-4-6-8-11(10-13)15-16-14/h11H,2-10H2,1H3

InChI Key

KIDXFNGLOHWQAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CI)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-azido-11-iodoundecanoate can be synthesized through the addition of iodine azide to methyl 10-undecenoate. The reaction typically proceeds with high yield under controlled conditions. The general reaction involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols for handling azides and iodides, and implementing efficient purification techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 10-azido-11-iodoundecanoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Key Applications Stability/Reactivity Notes
This compound C₁₂H₂₁IN₃O₂ ~378.22* Not provided Azide (-N₃), Iodide (-I) Click chemistry, drug delivery Light-sensitive; reactive at RT
Ethyl 11-iodoundecanoate C₁₃H₂₅IO₂ 340.245 53821-20-8 Iodide (-I) Cross-coupling reactions Stable under inert conditions
Methyl 10-methylundecanoate C₁₃H₂₆O₂ 214.34 5129-56-6 Methyl (-CH₃) Lubricants, surfactants Non-reactive; low toxicity
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Not provided Alkene (-CH=CH₂) Flavoring agents, polymers Prone to oxidation
Methyl 10-oxodecanoate C₁₁H₂₀O₃ 200.27 14811-73-5 Ketone (-C=O) Fragrance intermediates Stable; inert under standard conditions
Methyl 11-azidoundecanoate C₁₂H₂₃N₃O₂ 241.34 128322-48-5 Azide (-N₃) Bioconjugation, polymers Reacts explosively under heat

*Estimated based on analogous compounds.

Toxicity and Handling

  • This compound likely requires stringent safety protocols (e.g., explosion-proof equipment) due to its azide group, similar to methyl 11-azidoundecanoate .
  • In contrast, methyl 10-methylundecanoate and ethyl 10-undecenoate are classified as low-risk, non-hazardous substances .

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